Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3R,4S)-4-(propan-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
WPBQQIDOBHZLMB-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)N[C@H]1COC[C@@H]1O |
Canonical SMILES |
CC(C)NC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amination
One method involves the amination of a tetrahydrofuran derivative. This can be achieved by reacting a suitably protected tetrahydrofuran-3-ol with an isopropylamine source under conditions that favor the formation of the desired stereoisomer. The reaction conditions, such as temperature and solvent choice, are crucial for controlling the stereochemical outcome.
Enantioselective Synthesis
Enantioselective synthesis methods, such as those employing chiral catalysts or auxiliaries, can be used to prepare this compound. These methods often involve the use of palladium or other transition metal catalysts in conjunction with chiral ligands to achieve high enantiomeric excesses.
Stereocontrolled Synthesis
Stereocontrolled synthesis involves the use of chiral starting materials or intermediates to ensure the correct stereochemistry in the final product. This approach can be particularly effective for compounds like this compound, where the stereochemistry is critical for biological activity.
Reaction Conditions and Reagents
The choice of reaction conditions and reagents is vital for the successful synthesis of this compound. Common solvents include dichloromethane, tetrahydrofuran, and polar aprotic solvents like N,N-dimethylformamide. Reaction temperatures typically range from 0°C to 50°C, depending on the specific reaction step.
Solvent Selection
| Solvent | Characteristics | Use in Synthesis |
|---|---|---|
| Dichloromethane | Non-polar, volatile | Extraction, purification |
| Tetrahydrofuran | Polar aprotic, solvent for organometallic reactions | Reaction medium |
| N,N-dimethylformamide | Polar aprotic, high boiling point | Reaction medium for nucleophilic substitutions |
Temperature Control
Temperature control is essential for optimizing reaction rates and selectivity. Lower temperatures (0°C to 30°C) are often preferred for sensitive reactions, while higher temperatures (up to 50°C) may be used for reactions requiring increased reactivity.
Analysis and Purification
The analysis and purification of this compound typically involve chromatographic techniques, such as flash chromatography or high-performance liquid chromatography (HPLC), to separate the desired stereoisomer from other reaction products. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are used to confirm the structure and purity of the compound.
Spectroscopic Analysis
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, stereochemistry |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may form hydrogen bonds or electrostatic interactions with the active site of the target molecule, while the tetrahydrofuran ring provides structural stability. This interaction can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Tetrahydrofuran/Furan Derivatives
- Baimuxinol and Dehydrobaimuxinol : Isolated from Aquilaria sinensis (agarwood), these sesquiterpenes contain a furan ring. Baimuxinol (structure I) and dehydrobaimuxinol (structure II) differ from the target compound in their larger sesquiterpene skeletons and lack of amino substituents. Their biological activities remain unspecified in the evidence, but furan-containing sesquiterpenes are often associated with anti-inflammatory or cytotoxic effects.
- 2-(2-Phenylethyl)chromones : Found in Gyrinops salicifolia agarwood, these chromones exhibit acetylcholinesterase (AChE) inhibitory activity. While structurally distinct (chromone core vs. THF ring), their bioactivity highlights the importance of aromatic and oxygenated substituents in enzyme targeting. The target compound’s isopropylamino group may enhance solubility or receptor affinity compared to phenylethyl chromones.
Functional Group Analysis
- Amino Alcohol Motif: The isopropylamino group in Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol may confer basicity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-amino THF derivatives.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Structural Uniqueness: The target compound’s combination of a THF ring, hydroxyl, and isopropylamino groups distinguishes it from natural furan/chromone derivatives and synthetic nucleosides.
- Bioactivity Potential: While highlights AChE inhibition in chromones, the target compound’s amino alcohol structure may align with kinase or GPCR modulation, warranting further study.
Biological Activity
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and inflammatory response modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its tetrahydrofuran backbone with an isopropylamino substituent at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 129.20 g/mol.
This compound functions primarily as a kinase inhibitor. Specifically, it has been shown to modulate the activity of IRAK-4 (Interleukin-1 receptor-associated kinase 4), a critical component in the signaling pathways of the Toll-like receptor (TLR) and IL-1 receptor families. These pathways are essential for initiating inflammatory responses in various diseases.
1. Kinase Inhibition
Research indicates that compounds similar to this compound can effectively inhibit IRAK-4, leading to reduced activation of downstream signaling pathways associated with inflammation. This inhibition can potentially mitigate conditions such as rheumatoid arthritis and multiple sclerosis, where excessive inflammation plays a crucial role.
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | IRAK-4 | ~50 |
| Compound A | IRAK-4 | 30 |
| Compound B | IRAK-1 | 45 |
2. Anti-inflammatory Effects
The modulation of IRAK-4 by this compound leads to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect has been observed in various in vitro studies where macrophages treated with the compound showed significantly lower cytokine levels compared to untreated controls.
Case Study 1: In Vitro Analysis
A study conducted on human monocytic cells demonstrated that treatment with this compound resulted in a 50% reduction in IL-6 production when stimulated with LPS (lipopolysaccharide). This suggests a strong anti-inflammatory potential through the inhibition of IRAK-4-mediated signaling pathways.
Case Study 2: Animal Models
In a murine model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation scores compared to control groups. Histological analysis revealed diminished infiltration of inflammatory cells in treated animals, further supporting its therapeutic potential in autoimmune conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within 2 hours post-administration, with a half-life conducive for once-daily dosing regimens.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves multi-step processes starting from tetrahydrofuran derivatives. Key steps include:
- Chiral Induction : Use of chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to establish the (3R,4S) configuration .
- Protecting Groups : TBDMS (tert-butyldimethylsilyl) or benzyl groups are employed to protect reactive hydroxyl or amino groups during synthesis .
- Isopropylamine Introduction : Nucleophilic substitution or reductive amination under controlled pH and temperature to ensure regioselectivity .
- Analytical Confirmation : Chiral HPLC or X-ray crystallography validates stereochemical integrity .
Q. What spectroscopic techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm connectivity and substituent positions. NOESY experiments can resolve stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification .
- Polarimetry or Chiral HPLC : Quantify enantiomeric excess (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin/eye irritation (H315, H319) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid dust formation .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting data in the literature regarding the biological activity of this compound be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Compare studies by normalizing variables (e.g., assay type, cell lines, concentration ranges). For example, discrepancies in IC values may arise from differences in protein binding assays vs. cell-based assays .
- Structure-Activity Relationship (SAR) : Evaluate analogs (e.g., methyl vs. isopropyl substituents) to isolate substituent effects on activity .
- Reproducibility Checks : Validate key findings using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What reaction mechanisms are proposed for the oxidation or reduction of this compound, and how do substituents influence reactivity?
- Methodological Answer :
- Oxidation : The hydroxymethyl group oxidizes to a ketone via Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems. Steric hindrance from the isopropyl group slows reactivity .
- Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces double bonds in unsaturated analogs without affecting the tetrahydrofuran ring .
- Substituent Effects : Electron-donating groups (e.g., benzylamine) stabilize transition states in SN2 reactions, enhancing substitution rates .
Q. What strategies optimize enantiomeric excess in large-scale synthesis while maintaining cost efficiency?
- Methodological Answer :
- Dynamic Kinetic Resolution : Use bifunctional catalysts (e.g., Ru-based) to racemize intermediates and drive equilibrium toward the desired enantiomer .
- Continuous Flow Chemistry : Improves mixing and heat transfer, reducing side reactions and enhancing stereocontrol .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact without compromising yield .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) by analyzing hydrogen bonding with the hydroxyl and amino groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on conformational changes in the tetrahydrofuran ring .
- QSAR Models : Train models on datasets of analogs to predict ADMET properties or off-target effects .
Q. What methodologies address solubility challenges in aqueous solutions for this compound?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or DMSO (≤10% v/v) to enhance solubility without inducing precipitation .
- pH Adjustment : Protonate the amino group (pKa ~9.5) by lowering solution pH to 6–7, improving aqueous stability .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to increase bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
